tert-butyl 2H-azirine-3-carboxylate
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Overview
Description
tert-Butyl 2H-azirine-3-carboxylate: is a nitrogen-containing heterocyclic compound characterized by a three-membered azirine ring. This compound is notable for its high ring strain and electrophilic nature, making it a valuable intermediate in organic synthesis. The presence of the tert-butyl ester group enhances its stability and solubility, facilitating its use in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Neber Rearrangement: One common method for synthesizing 2H-azirines involves the Neber rearrangement of oxime derivatives.
Decomposition of Vinyl Azides: Another approach involves the thermal or photochemical decomposition of vinyl azides, leading to the formation of 2H-azirines.
Ring Contraction of Isoxazoles: Isoxazole derivatives can undergo ring contraction to yield 2H-azirines under specific conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2H-azirine-3-carboxylate can undergo oxidative cyclodimerization to form pyrimidine-4,6-dicarboxylates.
Cycloaddition: The compound can participate in Diels-Alder reactions with dienes, forming cycloadducts with varying degrees of selectivity.
Nucleophilic Addition: The electrophilic nature of the azirine ring allows for nucleophilic addition reactions with various nucleophiles, including alcohols, thiols, and amines.
Common Reagents and Conditions:
Oxidation: Triethylamine and air are commonly used for oxidative cyclodimerization.
Cycloaddition: Dienes and chiral ligands such as BINOL in the presence of metal catalysts (e.g., magnesium and zinc) are used for Diels-Alder reactions.
Nucleophilic Addition: Nucleophiles such as alcohols, thiols, and amines can be used under mild conditions.
Major Products:
Pyrimidine-4,6-dicarboxylates: from oxidative cyclodimerization.
Cycloadducts: from Diels-Alder reactions.
Aziridines: from nucleophilic addition reactions.
Scientific Research Applications
Chemistry: tert-Butyl 2H-azirine-3-carboxylate is used as a versatile building block in organic synthesis. Its high reactivity allows for the construction of various heterocyclic compounds, including pyrroles, pyridines, and quinolines .
Biology and Medicine: The compound’s ability to form stable aziridine intermediates makes it valuable in the synthesis of bioactive molecules. It has been used in the preparation of potential pharmaceutical agents, including antibiotics and enzyme inhibitors .
Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and advanced materials. Its unique reactivity profile enables the development of novel polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 2H-azirine-3-carboxylate primarily involves its electrophilic azirine ring. The strained three-membered ring readily undergoes nucleophilic attack, leading to the formation of aziridine intermediates. These intermediates can further react to form a variety of products, depending on the reaction conditions and nucleophiles present .
Comparison with Similar Compounds
2H-Azirine-2-carboxylates: These compounds share the azirine ring structure but may have different substituents, affecting their reactivity and stability.
Aziridines: These are the reduced forms of azirines and are less strained, making them less reactive but more stable.
Uniqueness: tert-Butyl 2H-azirine-3-carboxylate is unique due to the presence of the tert-butyl ester group, which enhances its solubility and stability. This makes it more suitable for certain synthetic applications compared to other azirine derivatives .
Biological Activity
Tert-butyl 2H-azirine-3-carboxylate is a compound of significant interest in the field of medicinal chemistry and organic synthesis due to its diverse biological activities and synthetic utility. This article explores its biological activity, including antifungal properties, its role in synthetic chemistry, and relevant research findings.
Overview of this compound
This compound is an azirine derivative characterized by a three-membered nitrogen-containing ring. The unique structure of azirines allows them to participate in various chemical reactions, making them valuable intermediates in organic synthesis. The tert-butyl group enhances the stability and solubility of the compound, which is crucial for biological applications.
Antifungal Properties
Research has demonstrated that azirine derivatives exhibit notable antifungal activity. A study on long-chain 2H-azirine carboxylates, including this compound, revealed a structure-activity relationship that highlights specific structural features necessary for antifungal efficacy. Key findings include:
- C4–C5 Unsaturation Requirement : High antifungal activity is linked to unsaturation at the C4–C5 position of the azirine ring.
- Chain Length and Configuration : Variations in chain length and configuration at C2 were found to influence activity, but terminal branching significantly reduced antifungal potential.
- Mechanism of Action : The proposed mechanism involves interaction with protein targets through a two-point binding motif, where the lipid chain occupies a hydrophobic pocket while the electrophilic azirine terminus interacts with nucleophilic sites on proteins .
Synthetic Applications
This compound serves as an effective precursor in various synthetic pathways. For instance:
- Diels-Alder Reactions : It has been utilized in asymmetric Diels-Alder cycloadditions with d-erythrose 1,3-butadienes, yielding cycloadducts with good yields and moderate diastereoselectivity .
- Synthesis of Complex Molecules : The compound's reactivity allows it to be transformed into more complex structures, which can be further explored for their biological activities.
Case Study 1: Antifungal Activity Evaluation
A series of experiments evaluated the antifungal activity of various azirine derivatives against clinically relevant yeast strains. The results indicated that:
Compound | C4-C5 Unsaturation | Terminal Branching | Antifungal Activity |
---|---|---|---|
(−)-3 | Yes | No | High |
(−)-9 | Yes | Yes | Inactive |
(−)-12 | No | No | Low |
This table summarizes how structural modifications impact biological activity, emphasizing the importance of maintaining specific features for efficacy .
Case Study 2: Synthesis and Characterization
In another study focusing on the synthesis of azirines, researchers successfully synthesized this compound and characterized it using NMR spectroscopy. The results confirmed its structural integrity and potential for further functionalization in synthetic chemistry .
Properties
CAS No. |
215181-17-2 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
tert-butyl 2H-azirine-3-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)5-4-8-5/h4H2,1-3H3 |
InChI Key |
ATIZUBVHCAPGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC1 |
Origin of Product |
United States |
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